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Compound of Interest

Compound Name:
2-Bromo-5-

(cyclopropylamino)pyrazine

CAS No.: 1159821-14-3

Cat. No.: B11730182

Get Quote

Executive Summary
2-Bromo-5-(cyclopropylamino)pyrazine (CAS: 1159821-14-3) is a privileged scaffold in

modern medicinal chemistry, particularly within the kinase inhibitor space. The molecule

combines a pyrazine core (offering optimal hydrogen-bonding vectors and bioisosteric

properties) with a cyclopropylamino motif—a structural feature known to enhance metabolic

stability and potency compared to acyclic alkylamines.

This guide details the strategic application of this intermediate, focusing on overcoming the

specific electronic challenges posed by the electron-rich amino group during palladium-

catalyzed cross-couplings. We provide optimized protocols for Suzuki-Miyaura and

Sonogashira couplings, designed to mitigate catalyst poisoning and ensure high yields.
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Property Specification

Chemical Name 5-Bromo-N-cyclopropylpyrazin-2-amine

CAS Number 1159821-14-3

Molecular Formula C₇H₈BrN₃

Molecular Weight 214.06 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Calculated) ~2.5 (Pyrazine N), ~16 (Amine NH)

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Reactivity Guide
To use this intermediate effectively, one must understand its electronic "personality."

The Challenge: Electronic Deactivation Unlike electron-deficient 2,5-dibromopyrazine, this

intermediate possesses a C5-amino group. Through resonance, the nitrogen lone pair donates

electron density into the pyrazine ring.

Consequence: The C2-Br bond becomes more electron-rich, increasing the bond strength

and making the oxidative addition step of the catalytic cycle significantly more difficult

compared to standard halo-heterocycles.

Solution: Standard catalysts like Pd(PPh₃)₄ often fail or react sluggishly. Successful coupling

requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands

(e.g., dppf) that facilitate oxidative addition.

Reactivity Map
The following diagram illustrates the active sites and electronic influences within the molecule.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11730182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromo-5-(cyclopropylamino)pyrazine
(Scaffold)

C2-Bromo Position
(Electrophile)

Primary Reaction Site
(Suzuki/Sonogashira)

C5-Cyclopropylamino
(Electron Donor)

Modulates Reactivity

Pyrazine Nitrogens
(Coordination Sites)

Potential Catalyst Poison

Deactivates C-Br bond
(Requires active Pd catalyst)

Directs C-H Activation
(In specific conditions)

Click to download full resolution via product page

Figure 1: Functional reactivity map of 2-Bromo-5-(cyclopropylamino)pyrazine showing the

interplay between the electron-donating amino group and the electrophilic bromo site.

Application Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Application: Synthesis of Biaryl Kinase Inhibitors. Mechanism: Pd-catalyzed C-C bond

formation. Critical Factor: Use of Pd(dppf)Cl₂ or XPhos Pd G3 to overcome the deactivated C-

Br bond.

Materials:
Intermediate: 2-Bromo-5-(cyclopropylamino)pyrazine (1.0 equiv)

Partner: Aryl Boronic Acid/Ester (1.2 equiv)

Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
Setup: In a reaction vial equipped with a magnetic stir bar, add the pyrazine intermediate (1.0

equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
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Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3) to remove

oxygen (critical to prevent homocoupling and catalyst deactivation).

Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M) followed by the

2.0 M K₂CO₃ solution.

Reaction: Heat the mixture to 90°C for 4–12 hours.

Monitoring: Check via LC-MS.[1] The starting material (MW 214) should disappear;

product mass will appear.

Note: If conversion stalls, add 2 mol% additional catalyst and raise temp to 100°C.

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry

organic layer over Na₂SO₄.

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyrazines are often

polar; a gradient up to 100% EtOAc or 5% MeOH/DCM may be required.

Protocol B: Sonogashira Coupling
Application: Introducing alkynyl linkers (common in covalent inhibitors). Mechanism: Pd/Cu-

catalyzed C-C bond formation with terminal alkynes.

Materials:
Intermediate: 2-Bromo-5-(cyclopropylamino)pyrazine (1.0 equiv)

Partner: Terminal Alkyne (e.g., ethynyltrimethylsilane or propargyl alcohol) (1.5 equiv)

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

Co-Catalyst: CuI (2 mol%)

Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio)

Step-by-Step Methodology:
Setup: Charge a dried flask with the pyrazine intermediate, Pd(PPh₃)₂Cl₂, and CuI.
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Inertion: Purge rigorously with Argon. Oxygen causes rapid oxidative homocoupling of the

alkyne (Glaser coupling), consuming your reagent.

Solvent Addition: Add degassed DMF and TEA.

Reagent Addition: Add the terminal alkyne dropwise via syringe.

Reaction: Heat to 60–80°C.

Expert Tip: Unlike the Suzuki, avoid excessive heat (>100°C) initially to prevent

polymerization of the alkyne.

Workup: Dilute with EtOAc, wash x3 with water (to remove DMF) and x1 with NH₄Cl (aq) to

chelate copper residues.

Purification: Silica gel chromatography.

Experimental Workflow & Troubleshooting
The following decision tree helps optimize reaction conditions if the standard protocols yield

poor results.
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Figure 2: Optimization workflow for coupling reactions involving 2-Bromo-5-
(cyclopropylamino)pyrazine.

Safety & Handling (E-E-A-T)
Hazards: Pyrazine derivatives can be skin and eye irritants. The cyclopropylamine moiety

suggests potential sensitization issues.

Handling: Always handle in a fume hood. Wear nitrile gloves.

Waste: Palladium-contaminated waste must be segregated from general organic waste.

Storage: Store at 2-8°C. The free amine can oxidize slowly in air; keep under inert gas for

long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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